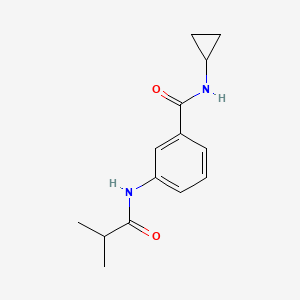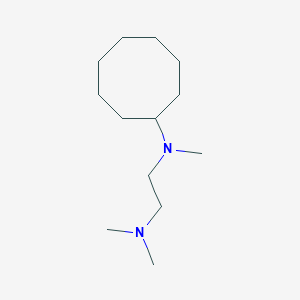![molecular formula C15H13N3O4S B5061180 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole CAS No. 5850-24-8](/img/structure/B5061180.png)
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods and has been found to have promising biological effects.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cellular processes such as DNA replication and cell division. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as DNA polymerase and topoisomerase. It has also been found to induce oxidative stress and apoptosis in cancer cells. In animal models, it has been found to reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole in lab experiments is its ability to inhibit the growth of various microorganisms, including drug-resistant strains. This makes it a potential candidate for developing new antimicrobial agents. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and optimize its therapeutic potential. Another area of interest is its potential as an antimicrobial agent. Studies are needed to evaluate its efficacy against various microorganisms and to develop new derivatives with improved activity. Additionally, the potential of this compound as an anti-inflammatory agent and wound healing agent should be further explored.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 5-nitro-1,2-phenylenediamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-13(7-11(10)2)23(21,22)17-9-16-14-8-12(18(19)20)4-6-15(14)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUKBMZHNZWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386792 |
Source


|
| Record name | STK037745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole | |
CAS RN |
5850-24-8 |
Source


|
| Record name | STK037745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)

![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)